3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. Compounds containing the triazinoindole structure are known for their wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties
Preparation Methods
The synthesis of 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH). The reaction mixture is heated to facilitate the formation of the desired triazinoindole derivative .
Chemical Reactions Analysis
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, iodine, and allyl bromide . For example, the compound can undergo halocyclization reactions to form halomethyl derivatives . These reactions are typically carried out in the presence of solvents like dimethylformamide (DMF) and catalysts such as triethylbenzylammonium chloride (TEBAC) .
Scientific Research Applications
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications. It has been studied for its potential use as an iron chelator in cancer therapy . The compound’s ability to selectively bind to ferrous ions and induce apoptosis in cancer cells makes it a valuable lead compound for further investigation . Additionally, derivatives of triazinoindoles have shown antifungal, antiviral, and antibacterial activities, making them promising candidates for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets and pathways in cells. For instance, the compound has been shown to induce apoptosis in cancer cells by binding to ferrous ions and disrupting cellular iron homeostasis . This leads to the activation of apoptotic pathways, including the mitochondrial pathway, resulting in cell death . The compound’s ability to inhibit enzymes such as aldose reductase also contributes to its potential therapeutic effects .
Comparison with Similar Compounds
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing different substituents . These compounds share a similar triazinoindole core structure but differ in their substituents, which can significantly impact their biological activities and applications . For example, compounds with tert-butyl or pyridinocycloalkyl moieties have been studied for their enhanced biological activities, including antiproliferative and iron-chelating properties .
Properties
IUPAC Name |
3-ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4S/c1-3-18-12-14-11-10(15-16-12)8-6-7(13)4-5-9(8)17(11)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMXZLWLPUDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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